Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate
CAS No.:
Cat. No.: VC18415268
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O3 |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | tert-butyl N-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |
| Standard InChI Key | QDVBCHJDHLYNCR-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzylcarbamate backbone substituted at the para position with an N-hydroxycarbamimidoyl group () and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations. Key structural features include:
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Boc Protection: The tert-butyloxycarbonyl group () at the benzyl position.
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Hydroxycarbamimidoyl Group: A resonance-stabilized imine () capable of participating in nucleophilic additions and cyclization reactions.
The isomeric SMILES notation is , reflecting the E-configuration of the imine group.
Spectroscopic and Computational Data
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InChIKey: QDVBCHJDHLYNCR-UHFFFAOYSA-N.
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PubChem CID: 56777198.
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LogP: Calculated values range from 1.72 (MLOGP) to 2.56 (iLOGP), indicating moderate lipophilicity .
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TPSA: 55.4 Ų, suggesting moderate polarity due to the carbamate and hydroxyimine groups .
Synthesis and Optimization
Primary Synthetic Route
The most documented synthesis involves a two-step process starting from tert-butyl 4-formylbenzylcarbamate (CAS 156866-52-3) :
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Oxidation of Alcohol Precursor:
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Formation of Hydroxycarbamimidoyl Group:
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Reagents: Hydroxylamine hydrochloride () and triethylamine () in tetrahydrofuran ().
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Mechanism: Nucleophilic addition of hydroxylamine to the aldehyde, followed by tautomerization to the imine.
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Alternative Method Using Dess-Martin Periodinane
A higher-yielding approach employs Dess-Martin periodinane () for oxidation:
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Conditions: Reaction in at to room temperature for 3 hours.
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Advantages: Avoids stoichiometric metal oxides and achieves quantitative yields .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., , ) but poorly soluble in water () .
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Stability: Sensitive to acidic conditions due to Boc group lability. Storage recommendations include inert atmospheres and temperatures below .
Spectroscopic Characterization
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s dual functionality enables its use in:
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Peptide Mimetics: The Boc group facilitates solid-phase peptide synthesis (SPPS), while the hydroxycarbamimidoyl group serves as a latent amine for cross-coupling.
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Heterocycle Formation: Cyclization reactions with ketones or aldehydes yield imidazoles and pyrimidines, common scaffolds in kinase inhibitors.
Case Study: Antiviral Agents
Structural analogs of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate have been investigated for protease inhibition in HIV-1, leveraging the imine’s ability to coordinate catalytic metal ions.
Future Directions
Research gaps include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral imine derivatives.
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In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for drug candidacy.
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